2-hydroxypinocembrin
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Overview
Description
2-hydroxypinocembrin is a flavonoid compound known for its diverse biological activities and presence in various plants. Flavonoids, including flavanones like this compound, are polyphenolic compounds that contribute to the pigmentation, growth, and defense mechanisms of plants. These compounds are also recognized for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypinocembrin typically involves the Claisen-Schmidt condensation reaction, followed by cyclization and reduction steps. One common method starts with the condensation of an appropriate benzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates undergo cyclization to form flavanones, which are then hydroxylated to yield this compound .
Industrial Production Methods: Industrial production of flavanones, including this compound, often involves the extraction from natural sources such as citrus fruits. Techniques like solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxypinocembrin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone to flavone derivatives.
Reduction: Reduction reactions can modify the carbonyl group in the flavanone structure.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed: The major products formed from these reactions include flavone derivatives, reduced flavanones, and various substituted flavanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-hydroxypinocembrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Biology: The compound is investigated for its role in plant physiology and its potential health benefits in humans.
Medicine: Research focuses on its antioxidant, anti-inflammatory, and anticancer properties, exploring its potential as a therapeutic agent.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations
Mechanism of Action
The mechanism of action of 2-hydroxypinocembrin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with different hydroxylation patterns.
Hesperetin (3’,5,7-Trihydroxy-4’-methoxyflavanone): Contains a methoxy group, which alters its biological activity.
Pinobanksin (3,5,7-Trihydroxy-2-phenylchroman-4-one): Another flavanone with a similar hydroxylation pattern but different biological properties
Uniqueness: 2-hydroxypinocembrin is unique due to its specific hydroxylation pattern, which influences its solubility, bioavailability, and interaction with biological targets. This distinct structure contributes to its specific antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |
InChI Key |
KRSTWHCNVMDXQW-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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